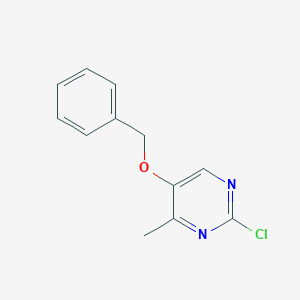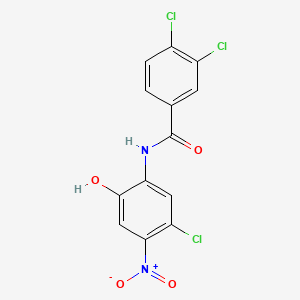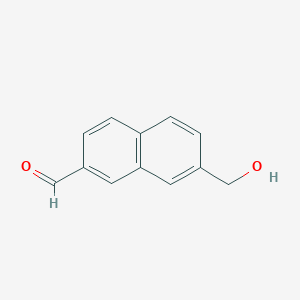
((2R,3S,4R,5R)-5-(6-Amino-2-(6-cyanohex-1-yn-1-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Adenylic acid, 2-(6-cyano-1-hexynyl)-: is a synthetic nucleotide analog It is a modified form of adenosine monophosphate, where the adenosine base is attached to a phosphate group and a ribose sugar, with a cyano-hexynyl group at the 2’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 2-(6-cyano-1-hexynyl)- typically involves the following steps:
Starting Material: The synthesis begins with adenosine monophosphate.
Functional Group Introduction: The cyano-hexynyl group is introduced at the 2’ position of the ribose sugar through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano-hexynyl group.
Reduction: Reduction reactions can also occur, potentially converting the cyano group to an amine.
Substitution: The cyano-hexynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is an amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Nucleotide Analog Studies: Used as a model compound to study the behavior of nucleotide analogs in various chemical reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes involved in nucleotide metabolism.
Medicine:
Drug Development: Explored as a potential lead compound for developing new therapeutic agents targeting nucleotide-related pathways.
Industry:
Biochemical Research: Utilized in research settings to study nucleotide interactions and modifications.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
Pathways: It may affect pathways related to DNA and RNA synthesis, impacting cellular processes.
Comparaison Avec Des Composés Similaires
Adenosine Monophosphate: The parent compound, lacking the cyano-hexynyl modification.
2’-Fluoro-2’-deoxyadenosine: Another modified nucleotide with a fluorine atom at the 2’ position.
Uniqueness:
Structural Modification: The presence of the cyano-hexynyl group at the 2’ position makes it unique compared to other nucleotide analogs.
Its unique structure offers distinct biochemical properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
403731-19-1 |
|---|---|
Formule moléculaire |
C17H21N6O7P |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-2-(6-cyanohex-1-ynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H21N6O7P/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(25)13(24)10(30-17)8-29-31(26,27)28/h9-10,13-14,17,24-25H,1-3,5,8H2,(H2,19,21,22)(H2,26,27,28)/t10-,13-,14-,17-/m1/s1 |
Clé InChI |
XAIXEZHEHYNWQH-IWCJZZDYSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)







![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)


![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)


